molecular formula C19H18ClNO3 B595540 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid CAS No. 1261981-60-5

2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

Cat. No.: B595540
CAS No.: 1261981-60-5
M. Wt: 343.807
InChI Key: HWKPSGZBLYDWBT-UHFFFAOYSA-N
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Description

2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (CAS 1261981-60-5) is a benzoic acid derivative of interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C19H18ClNO3 and a molecular weight of 343.8 g/mol, this compound features a chloro-substituted benzoic acid core linked to a phenyl ring bearing a piperidine-1-carbonyl group. This structure makes it a valuable building block for constructing more complex molecules in structure-activity relationship (SAR) studies . Scientific research indicates this compound has diverse biological activities. It has been investigated for its potential as an anticancer agent, demonstrating dose-dependent cytotoxicity in studies against cancer cell lines such as PC3 and DU145 . Additional research applications include anti-inflammatory activity, where it is reported to inhibit pro-inflammatory cytokines, potentially through the inhibition of NF-κB signaling pathways . Furthermore, it shows potential as an enzyme inhibitor, with studies indicating promising inhibitory activity against Dipeptidyl Peptidase-4 (DPP-4), suggesting relevance for metabolic disease research . The mechanism of action in biological systems is attributed to interactions such as hydrogen bonding and hydrophobic interactions, where the piperidine and benzoic acid groups play critical roles in binding to enzymatic active sites or receptors . This product is intended for research purposes and is strictly not for human or veterinary use.

Properties

IUPAC Name

2-chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c20-17-12-15(8-9-16(17)19(23)24)13-4-6-14(7-5-13)18(22)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKPSGZBLYDWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692298
Record name 3-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-60-5
Record name 3-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

ComponentDetailsSource
Catalyst PdCl₂, Pd(OAc)₂, or PdCl(dppf) (0.5–5 mol%)
Ligand DPEPhos, DPPPent, or bis(diphenylphosphino)ferrocene (1.1 eq to Pd)
Base NaHCO₃, K₂CO₃, or KOtBu (2–3 eq)
Solvent Ethanol, THF, dioxane/water (5:1), or toluene
Temperature 80–140°C (conventional heating or microwave-assisted)
Time 3–24 hours

Example Procedure :

  • Combine 2-amino-8-bromo-triazolopyridine (1 eq), 4-(piperidine-1-carbonyl)phenylboronic acid (2 eq), PdCl(dppf) (5 mol%), and K₂CO₃ (2 eq) in dioxane/water (5:1).

  • Heat at 140°C under microwave irradiation for 15–45 minutes.

  • Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.
    Yield : 70–85%.

Key Challenges and Solutions

  • Homocoupling Byproducts : Minimized using excess boronic acid (2 eq) and optimizing ligand-to-palladium ratios.

  • Functional Group Tolerance : Electron-withdrawing groups (e.g., Cl, CF₃) require higher temperatures (90–140°C).

  • Scale-Up : Industrial processes employ continuous flow reactors to enhance heat/mass transfer.

Alternative Synthetic Approaches

Acyl Azide Intermediate Route

A patent describes an alternative pathway using acyl azides for late-stage functionalization:

  • Convert 2-chlorobenzoic acid to its acyl chloride using oxalyl chloride/DMF.

  • React with sodium azide to form acyl azide.

  • Perform Curtius rearrangement with piperidine to introduce the piperidine-1-carbonyl group.
    Yield : 60–75%.

Nickel-Catalyzed Cross-Coupling

For cost-sensitive applications, nickel catalysts (NiCl₂ with triphenylphosphine) in THF at 25°C achieve comparable yields (82%) but require longer reaction times (12 hours).

Industrial-Scale Production

Key modifications for scalability include:

  • Solvent Recycling : Toluene or THF recovered via distillation.

  • Catalyst Recovery : Pd/C or Ni/charcoal filters for reuse.

  • Purity Control : Crystallization from ethanol/water (1:3) to achieve ≥95% purity.

Analytical Validation

ParameterMethodSpecification
Purity HPLC (C18 column, UV 254 nm)≥95%
Melting Point Differential Scanning Calorimetry270–272°C
Molecular Weight HRMS343.8 g/mol (C₁₉H₁₈ClNO₃)

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (THF, ethanol).

    Oxidation: Oxidizing agents (m-CPBA), solvents (dichloromethane).

Major Products:

    Substitution: Derivatives with different functional groups replacing the chloro group.

    Reduction: Alcohol derivatives.

    Oxidation: N-oxide derivatives.

Scientific Research Applications

2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine-1-carbonyl group plays a crucial role in binding to active sites, while the benzoic acid core provides structural stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Modified Benzoic Acid Derivatives

a. 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid (CAS 352673-16-6)
  • Structure : Combines a 2-chlorobenzoyl group with a piperidine-4-carboxylic acid.
  • Properties: Molecular formula C₁₃H₁₄ClNO₃; molecular weight 267.7 g/mol. Slightly soluble in chloroform and DMSO, suggesting moderate lipophilicity .
  • Key Difference : Replaces the phenyl-piperidine-carbonyl group with a simpler chlorobenzoyl moiety, reducing steric hindrance compared to the target compound.
b. 5-Chloro-6-piperazin-1-yl-nicotinic Acid (CAS 889953-74-6)
  • Structure : Nicotinic acid derivative with a piperazine ring and chloro substitution.
  • Properties : Higher polarity due to the pyridine ring and piperazine, likely enhancing aqueous solubility compared to the target compound .

Sulfonamide and Sulfonyl Derivatives

a. 4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic Acid (CAS 880809-62-1)
  • Structure : Features a sulfonamide bridge and ethoxy group.
b. 4-Chloro-N-[...]benzenesulfonamide (CAS Not Specified)
  • Structure : Complex sulfonamide with multiple aromatic and sulfonyl groups.
  • Biological Relevance : Demonstrated inhibitory activity in acetyltransferases, highlighting the role of sulfonamides in disrupting bacterial metabolic pathways .

Thiazolidinone and Fused-Ring Systems

a. 2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic Acid (CAS 735269-97-3)
  • Structure: Integrates a thiazolidinone ring and furyl group.
  • Properties: The thiazolidinone moiety increases rigidity and may enhance binding to proteases or kinases .
b. 6-Chlorosulfonyl-2-hydroxy-naphthalene-1-carboxylic Acid
  • Structure : Naphthalene backbone with chlorosulfonyl and hydroxy groups.
  • Properties : Extended aromatic system improves UV absorbance, useful in analytical applications, but reduces bioavailability due to higher molecular weight .

High-Lipophilicity Analogs

a. Terfenadine Carboxylate (Carboxyterfenadine)
  • Structure: Diphenylmethyl-piperidine-butyl chain linked to a methylpropanoic acid.
  • Properties : LogP 3.9 indicates significant lipophilicity, favoring blood-brain barrier penetration. Practically insoluble in water but soluble in chloroform .

Data Table: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Key Substituents Solubility Notable Properties
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (1261981-60-5) Not Provided Chloro, piperidine-carbonylphenyl Likely DMSO-soluble (inferred) High purity (95%), SAR studies
1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid (352673-16-6) C₁₃H₁₄ClNO₃ 2-Chlorobenzoyl, piperidine-4-carboxylic acid Slight (Chloroform, DMSO) Moderate lipophilicity
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic Acid (880809-62-1) C₁₅H₁₄ClNO₅S Sulfonamide, ethoxy Not Reported Enzyme inhibition potential
Terfenadine Carboxylate (Carboxyterfenadine) C₃₂H₃₈ClN₂O₃ Diphenylmethyl, piperidine, butyl Acetone, chloroform LogP 3.9, CNS penetration

Biological Activity

2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, with the molecular formula C19H18ClNO3 and CAS number 1261981-60-5, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and potential as an enzyme inhibitor.

Molecular Structure

  • Molecular Weight : 343.8 g/mol
  • Purity : Minimum 95%
  • Storage Conditions : Room temperature

Structural Features

The compound features a benzoic acid moiety substituted with a piperidine carbonyl group and a chlorine atom, which may contribute to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound against several cancer cell lines using the MTT assay. The results indicated significant dose-dependent cytotoxicity:

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

PC3 cells exhibited greater sensitivity compared to DU145 cells, suggesting that the compound may selectively target certain cancer types more effectively .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it inhibits pro-inflammatory cytokines in vitro, potentially making it useful for treating inflammatory diseases.

The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor, particularly against Dipeptidyl Peptidase-4 (DPP-4), which is involved in glucose metabolism.

DPP-4 Inhibition Study

The compound was tested for its inhibitory activity against DPP-4, showing promising results that suggest it could be developed further for diabetes treatment:

CompoundIC50 (nM)
This compound<100

This inhibition could lead to enhanced insulin secretion and improved glycemic control .

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